molecular formula C7H8ClN B134757 2-Chloro-4,5-dimethylpyridine CAS No. 343268-69-9

2-Chloro-4,5-dimethylpyridine

Cat. No.: B134757
CAS No.: 343268-69-9
M. Wt: 141.6 g/mol
InChI Key: UIUDRIPPDPPWRR-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of chlorine and two methyl groups at the 2, 4, and 5 positions on the pyridine ring. This compound is a colorless liquid at room temperature and is insoluble in water but soluble in organic solvents such as ether, methanol, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4,5-dimethylpyridine can be synthesized through various methods. One common method involves the reaction of 4,5-dimethylpyridine with hydrogen chloride gas. Another method includes the reaction of 4,5-dimethylpyridine with chloroformates .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the chlorination of 4,5-dimethylpyridine using chlorine gas under controlled conditions. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form 4,5-dimethylpyridine.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include 2-amino-4,5-dimethylpyridine or 2-thio-4,5-dimethylpyridine.

    Oxidation: Products include this compound-3-carboxaldehyde or this compound-3-carboxylic acid.

    Reduction: The major product is 4,5-dimethylpyridine.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity or block receptor sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,5-dimethylpyridine
  • 2-Chloro-4,6-dimethylpyridine
  • 2-Chloro-4,5-dimethylpyrimidine

Uniqueness

2-Chloro-4,5-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .

Properties

IUPAC Name

2-chloro-4,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDRIPPDPPWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449095
Record name 2-Chloro-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343268-69-9
Record name 2-Chloro-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,5-dimethylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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